molecular formula C8H9BFNO3 B13412339 (4-Acetamido-2-fluorophenyl)boronic acid

(4-Acetamido-2-fluorophenyl)boronic acid

Cat. No.: B13412339
M. Wt: 196.97 g/mol
InChI Key: GQCHVPOKJNRXEH-UHFFFAOYSA-N
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Description

(4-Acetamido-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with an acetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods: While specific industrial production methods for (4-Acetamido-2-fluorophenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: (4-Acetamido-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both acetamido and fluorine substituents, which can enhance its reactivity and specificity in chemical and biological applications. These substituents can also influence the compound’s physical and chemical properties, making it a valuable tool in various research fields.

Properties

Molecular Formula

C8H9BFNO3

Molecular Weight

196.97 g/mol

IUPAC Name

(4-acetamido-2-fluorophenyl)boronic acid

InChI

InChI=1S/C8H9BFNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4,13-14H,1H3,(H,11,12)

InChI Key

GQCHVPOKJNRXEH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)C)F)(O)O

Origin of Product

United States

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